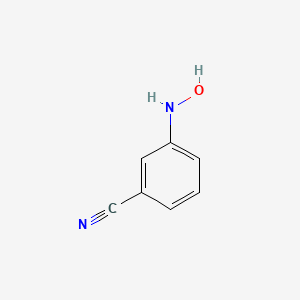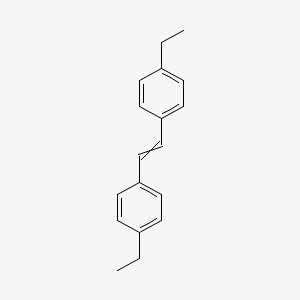![molecular formula C11H13ClO B14696072 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene CAS No. 29334-35-8](/img/structure/B14696072.png)
1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an alkoxy group derived from pent-3-en-2-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene can be synthesized through the reaction of 1-chloro-2-hydroxybenzene with pent-3-en-2-ol in the presence of a suitable base, such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the alkoxy group, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the pent-3-en-2-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products:
Substitution: Formation of 1-amino-2-[(pent-3-en-2-yl)oxy]benzene or 1-thio-2-[(pent-3-en-2-yl)oxy]benzene.
Oxidation: Formation of 1-chloro-2-[(pent-3-en-2-one)oxy]benzene.
Reduction: Formation of 1-chloro-2-[(pentan-2-yl)oxy]benzene.
Applications De Recherche Scientifique
1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene
- 1-Chloro-2-[(prop-1-en-2-yl)oxy]benzene
- 1-Chloro-2-[(2-chloro-2-methylpropyl)oxy]benzene
Comparison: 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene is unique due to the presence of the pent-3-en-2-yl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the double bond in the pent-3-en-2-yl group allows for additional reactivity, such as hydrogenation and oxidation, which may not be possible with similar compounds lacking this feature.
Propriétés
Numéro CAS |
29334-35-8 |
|---|---|
Formule moléculaire |
C11H13ClO |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
1-chloro-2-pent-3-en-2-yloxybenzene |
InChI |
InChI=1S/C11H13ClO/c1-3-6-9(2)13-11-8-5-4-7-10(11)12/h3-9H,1-2H3 |
Clé InChI |
IMMOWMJNRHFSJW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)OC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
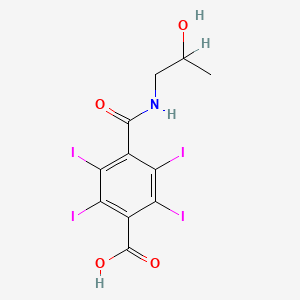
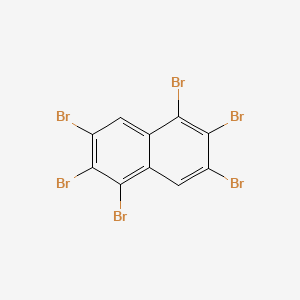
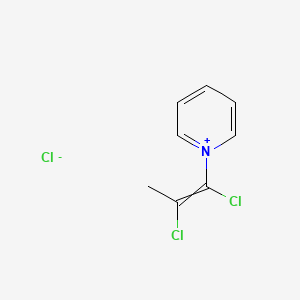

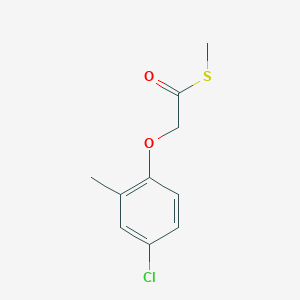
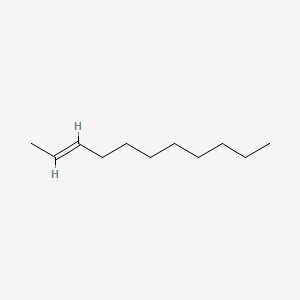
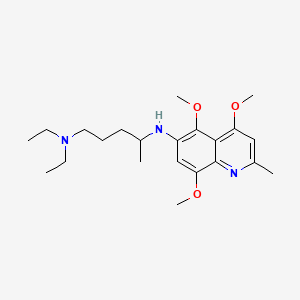
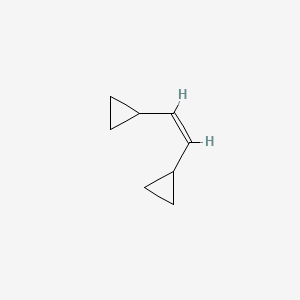
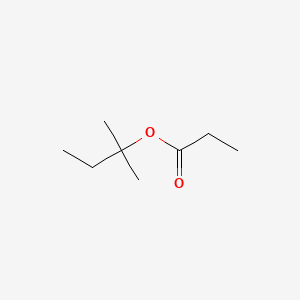
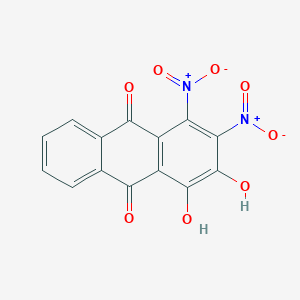
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
